molecular formula C12H11N5OS2 B2684414 1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2319788-49-1

1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No. B2684414
CAS RN: 2319788-49-1
M. Wt: 305.37
InChI Key: LYKDLFSIGMZGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound with potential applications in scientific research. It is a triazole-based molecule that has been synthesized using various methods.

Scientific Research Applications

1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. DHODH inhibitors have been studied as potential treatments for cancer and autoimmune diseases. Additionally, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors have been studied as potential treatments for Alzheimer’s disease.

Mechanism Of Action

The mechanism of action of 1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea as a DHODH inhibitor involves binding to the active site of the enzyme and preventing the formation of the intermediate dihydroorotate. This leads to a depletion of pyrimidine nucleotides, which are necessary for DNA synthesis and cell proliferation. As an AChE inhibitor, this compound binds to the active site of the enzyme and prevents the breakdown of acetylcholine, leading to an increase in neurotransmitter levels and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has potential biochemical and physiological effects. As a DHODH inhibitor, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. As an AChE inhibitor, this compound has been shown to improve cognitive function in animal models of Alzheimer’s disease.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea in lab experiments include its potential as a DHODH and AChE inhibitor, which can be useful in studying cancer, autoimmune diseases, and Alzheimer’s disease. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea include further studies on its potential as a DHODH and AChE inhibitor, as well as studies on its potential as a treatment for other diseases. Additionally, studies on its mechanism of action and potential side effects are needed to fully understand its potential for scientific research.

Synthesis Methods

1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can be synthesized using a variety of methods. One such method involves the reaction of 2-thiophenecarboxaldehyde with sodium azide, followed by the reaction of the resulting product with propargylamine. The final product is obtained by reacting the intermediate with phenyl isocyanate. Another method involves the reaction of 2-thiophenecarboxaldehyde with sodium azide, followed by the reaction of the resulting product with propargyl alcohol. The final product is obtained by reacting the intermediate with phenyl isocyanate.

properties

IUPAC Name

1-thiophen-2-yl-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS2/c18-12(14-11-2-1-4-20-11)13-6-9-7-17(16-15-9)10-3-5-19-8-10/h1-5,7-8H,6H2,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKDLFSIGMZGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(thiophen-2-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.